Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

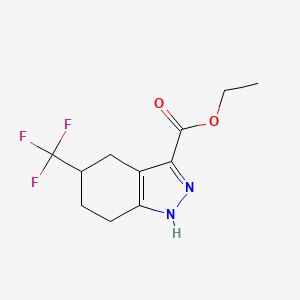

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The trifluoromethyl (-CF₃) group at the 5-position and the ethyl ester (-COOEt) at the 3-position are critical functional groups influencing its physicochemical and biological properties. The compound’s structure is characterized by:

- A tetrahydroindazole scaffold with a six-membered ring in a partially saturated (4,5,6,7-tetrahydro) conformation.

- Electron-withdrawing trifluoromethyl substituent, enhancing metabolic stability and lipophilicity.

- Ethyl ester moiety, which may serve as a prodrug group for hydrolytic activation.

Properties

Molecular Formula |

C11H13F3N2O2 |

|---|---|

Molecular Weight |

262.23 g/mol |

IUPAC Name |

ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |

InChI |

InChI=1S/C11H13F3N2O2/c1-2-18-10(17)9-7-5-6(11(12,13)14)3-4-8(7)15-16-9/h6H,2-5H2,1H3,(H,15,16) |

InChI Key |

ZAVDKGTYMKQQPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) under specific reaction conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol for ester hydrolysis.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Pharmaceutical Research: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

Medicinal Chemistry: Serves as a lead compound for the development of new therapeutic agents.

Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The indazole core can interact with various biological targets, including kinases and G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related indazole derivatives, focusing on substituent effects, biological activity, and synthetic routes. Key analogs include:

Table 1: Structural and Functional Comparison of Indazole Derivatives

Key Findings

Trifluoromethyl vs. Keto Substituents :

- The trifluoromethyl group in the target compound confers higher metabolic stability and hydrophobicity compared to the keto group in ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This is critical for membrane penetration in agrochemical applications .

- The keto analog’s polar nature may limit its bioavailability, as seen in intermediates requiring further functionalization for bioactivity .

Biological Activity: Compounds with -CF₃ groups, such as 5g (from ), exhibit strong fungicidal activity (>50% inhibition at 50 μg/mL) due to interactions with succinate dehydrogenase (SDH) via carbonyl and trifluoromethyl motifs . The target compound’s ester group may similarly engage in hydrogen bonding with SDH.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, which involves cyclocondensation of ethyl 3-oxobutanoate derivatives . Trifluoromethyl introduction may require specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity compared to keto or dimethyl analogs .

Crystallographic Characterization: Structural analogs like 5a () were characterized via X-ray crystallography (monoclinic system, P2₁/c space group), confirming planarity and substituent orientation critical for bioactivity . Similar methods (e.g., SHELX, ORTEP-III) would apply to the target compound .

Research Implications and Limitations

- Gaps in Data : Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.

- Contradictions: While -CF₃ generally enhances activity, its position (e.g., on indazole vs. pyrazole) may alter target specificity, as seen in SDH-binding vs. non-binding analogs .

- Future Directions : Molecular docking studies (as in ) and in vitro assays are recommended to validate the hypothesized SDH inhibition mechanism.

Biological Activity

Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 2060587-75-7) is a compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a trifluoromethyl group which significantly influences its biological activity. The presence of this group can enhance the lipophilicity and metabolic stability of the compound.

Structural Formula

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines. For instance:

- Inhibition of Kinases : Indazole derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Specific derivatives have demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2 .

- Antiproliferative Effects : The compound exhibited significant antiproliferative activity against various cancer cell lines such as SNU16 and KG1 with IC50 values indicating strong efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The trifluoromethyl group enhances binding affinity to target proteins involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Studies on SAR have indicated that modifications at different positions on the indazole scaffold can lead to enhanced biological activities. For example:

- Substituent Effects : Variations in substituents at the 4 and 6 positions significantly affect the compound's potency against specific targets such as kinases and other enzymes involved in cancer progression .

Table of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| FGFR1 Inhibition | Various Cancer Cell Lines | < 69.1 | |

| Antiproliferative Activity | SNU16 | 77.4 ± 6.2 | |

| Selective Kinase Inhibition | EGFR T790M | 5.3 |

Notable Research Findings

- Antitumor Activity : In vivo studies have shown that derivatives of this compound exhibit significant antitumor activity without substantial toxicity .

- Pharmacological Characterization : A comprehensive pharmacological evaluation indicated that certain derivatives possess dual mechanisms of action against multiple targets involved in oncogenesis .

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via cyclization reactions, often using trifluoromethyl-containing precursors. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with cyclic ketones under acidic conditions to form the indazole core.

- Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution.

- Fluorination : Using reagents like Selectfluor or NFSI to incorporate the trifluoromethyl group . Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure high purity. Intermediates are confirmed via -NMR (e.g., δ 1.3 ppm for ethyl CH) and IR (C=O stretch at ~1700 cm) .

Q. How is structural confirmation achieved for this compound and its intermediates?

Spectroscopic Methods :

- NMR : - and -NMR identify proton environments and carbon frameworks (e.g., trifluoromethyl signals at δ -60 ppm in -NMR).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 293.1). Elemental Analysis : Matches calculated C, H, N percentages within 0.3% error .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines the structure, particularly for:

- Ring puckering : Cremer-Pople parameters quantify non-planarity in the tetrahydroindazole ring (e.g., puckering amplitude Q = 0.5 Å for six-membered rings) .

- Hydrogen bonding : O-H···N interactions stabilize the crystal lattice, visualized via ORTEP-3 . Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .

Q. How does the trifluoromethyl group influence electronic and steric properties in structure-activity relationships (SAR)?

- Electron-Withdrawing Effects : The -CF group enhances electrophilicity at C3, increasing reactivity in nucleophilic substitutions.

- Steric Effects : Bulkiness of -CF alters binding pocket interactions in enzyme assays (e.g., kinase inhibition studies). Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals (e.g., LUMO localization on the indazole ring) .

Q. How are contradictions in biological activity data resolved across studies?

- Dose-Response Curves : EC values are validated across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Off-Target Screening : Selectivity is tested via panels of related enzymes (e.g., comparing inhibition of PI3K vs. mTOR). Statistical Analysis : ANOVA with post-hoc Tukey tests identifies significant differences in IC values (p < 0.05) .

Q. What methodologies address discrepancies between computational and experimental structural data?

- Conformational Sampling : Molecular dynamics (MD) simulations (100 ns trajectories) identify low-energy conformers missed in static DFT models.

- Rietveld Refinement : Powder XRD data reconciles differences in predicted vs. observed unit cell parameters .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when synthesizing fluorinated analogs?

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes, minimizing side reactions.

- Catalytic Systems : Pd/C or CuI enhances coupling efficiency in trifluoromethylation steps (yield improvement from 45% to 78%) .

Q. What strategies validate the compound’s biological targets in neuropharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.